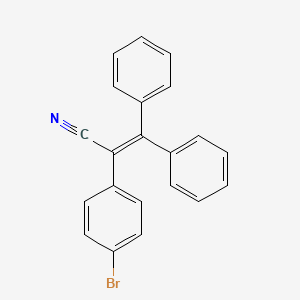

2-(4-Bromophenyl)-3,3-diphenylacrylonitrile

Cat. No. B8371703

M. Wt: 360.2 g/mol

InChI Key: YUUWKBGYTVWRPY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06824890B2

Procedure details

A related material was prepared in which the vinylic hydrogen of C(DPVBi)4 is substituted with a cyano group. The stabilized LUMO of the cyano-substituted triphenylethene fragment (2,3,3-triphenylacrylonitrile) is expected to enhance electron injection and transport as is observed for CN-PPV.38 Knovenagle condensation between 4-bromobenzonitrile and benzophenone gives 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Scheme 4). Metathesis of the bromine atom for boronpinacolate proceeds in good yield using the method of Miyaura.39 In this case metathesis of bromine using the n-BuLi/B(OiPr)3 protocol is not compatible with the sensitive cyano functionality. Five equivalents of 2-(4-pinacolatoboron-phenyl)-3,3-diphenylacrylonitrile react smoothly with tetrakis(4-bromophenyl)methane using the optimized Pd(dppf)Cl2 catalyzed coupling conditions to yield tetrakis(4,4′-(3,3-diphenylacrylonitrile)-1,1′-biphenyl)methane, C(DPAB)4 in 82% yield, following purification by flash chromatography. Compound C(DPAB)4 has been fully characterized and the details can be found in the Examples.

[Compound]

Name

C(DPVBi)4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cyano-substituted triphenylethene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C:3]1([C:9](=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:25]C1C=CC(C#N)=CC=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[Br:25][C:6]1[CH:5]=[CH:4][C:3]([C:9](=[C:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:10]#[N:11])=[CH:8][CH:7]=1

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

cyano-substituted triphenylethene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C#N)=C(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C=C1)C(C#N)=C(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |